molecular formula C10H17NO5 B2385743 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2095396-14-6

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B2385743
CAS No.: 2095396-14-6
M. Wt: 231.248
InChI Key: HGZHBZBOYAISMT-XGAOUMNUSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H17NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a cyclobutane ring, which is a four-membered ring structure, and it contains both an amino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid typically involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with di-tert-butyl dicarbonate (DPPA) and triethylamine in a solvent such as methyl acetate. The reaction is carried out at room temperature for several hours, followed by heating to 90°C for additional time to ensure complete reaction. The product is then purified by extraction and concentration .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during chemical synthesis. The Boc group can be cleaved under acidic conditions, revealing the free amino group for further reactions. This process is facilitated by the resonance stabilization of the intermediate carbocation, which undergoes elimination to form the final product .

Comparison with Similar Compounds

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-{[(Tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: This compound has a hydroxymethyl group instead of a hydroxyl group.

    1-{[(Tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid: This compound features a carbonyl group instead of a hydroxyl group.

These similar compounds highlight the versatility of the cyclobutane ring structure and the various functional groups that can be introduced to modify its properties .

Properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h6,12H,4-5H2,1-3H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZHBZBOYAISMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262141-51-4
Record name 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid
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